![molecular formula C12H11ClN2O2S B3018800 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 297150-00-6](/img/structure/B3018800.png)

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" is a derivative of acetamide featuring a sulfanyl group attached to a 4-chlorophenyl moiety and an N-substituted 5-methyl-1,2-oxazol-3-yl group. This type of compound is part of a broader class of molecules that have been synthesized and studied for various biological activities, including antibacterial and antiviral properties, as well as their potential as enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or esters, which are then converted into more complex structures through reactions such as esterification, hydrazide formation, and ring closure to form oxadiazole moieties. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting with 4-chlorophenoxyacetic acid, followed by a series of reactions including esterification, treatment with hydrazine hydrate, and a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide .

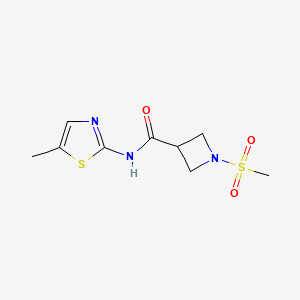

Molecular Structure Analysis

The molecular structure of related compounds often exhibits a folded conformation, with various degrees of inclination between the aromatic rings, such as the pyrimidine and benzene rings in the case of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . The non-planar structure between different aromatic rings is a common feature due to the presence of substituents like the electronegative chlorine atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in further chemical transformations. For example, the thiol group in the oxadiazole moiety can undergo substitution reactions with various electrophiles to yield a diverse range of N-substituted derivatives . The presence of amino groups in the pyrimidine ring can lead to the formation of hydrogen bonds, which are crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectroscopic signatures, are characterized using techniques like Raman and Fourier transform infrared spectroscopy, supported by computational methods like density functional theory . The conformational preferences and the polarity of these molecules can be studied using methods like the dipole moment method and quantum chemical calculations . The biological screening of these compounds often reveals their potential as antimicrobial agents, with varying degrees of activity against different bacterial strains . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated to assess their suitability as drug candidates .

Mechanism of Action

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-8-6-11(15-17-8)14-12(16)7-18-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUIAHYXUCWPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)